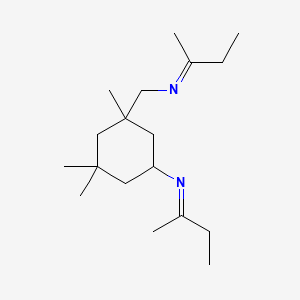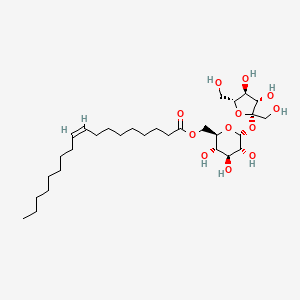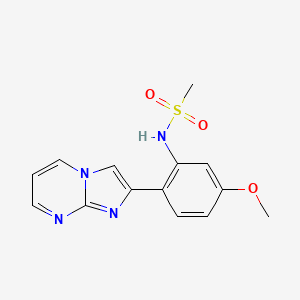
Methyl cyclohexylphenylglycolate, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyclohexylphenylglycolate, (+)-, also known as methyl alpha-cyclohexyl-alpha-hydroxyphenylacetate, is an organic compound with the molecular formula C15H20O3. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+)-enantiomer refers to the specific optical isomer that rotates plane-polarized light in a positive direction. This compound is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclohexylphenylglycolate, (+)-, typically involves the esterification of cyclohexylphenylglycolic acid with methanol. One common method includes the reaction of cyclohexylmagnesium bromide with benzaldehyde to form cyclohexylphenylmethanol, which is then oxidized to cyclohexylphenylglycolic acid. The final step involves esterification with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of methyl cyclohexylphenylglycolate, (+)-, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl cyclohexylphenylglycolate, (+)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Cyclohexylphenylglycolic acid or cyclohexylphenylketone.
Reduction: Cyclohexylphenylmethanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
Methyl cyclohexylphenylglycolate, (+)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of methyl cyclohexylphenylglycolate, (+)-, involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Methyl alpha-cyclohexylmandelate
- Methyl 2-cyclohexyl-2-hydroxyphenylacetate
- Cyclohexylphenylglycolic acid methyl ester
Uniqueness
Methyl cyclohexylphenylglycolate, (+)-, is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds. Its structural features also make it a valuable intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
20585-33-5 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
methyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3/t15-/m1/s1 |
InChI 键 |
SPTZOODMHSABLY-OAHLLOKOSA-N |
手性 SMILES |
COC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O |
规范 SMILES |
COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



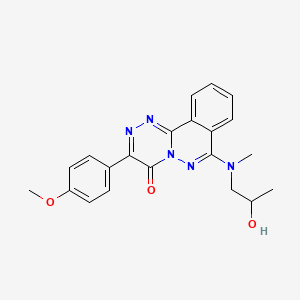
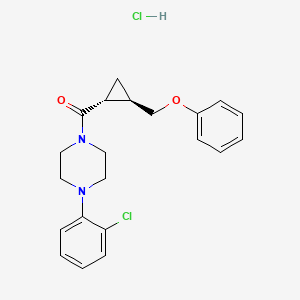
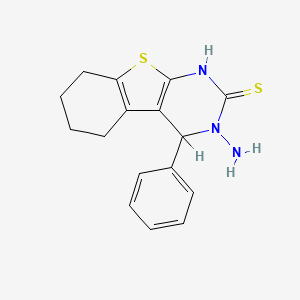
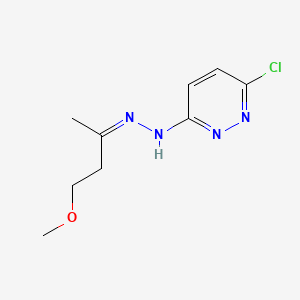
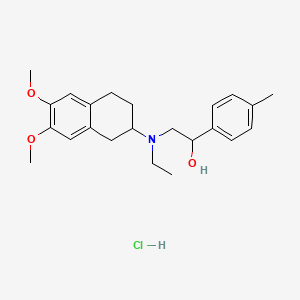
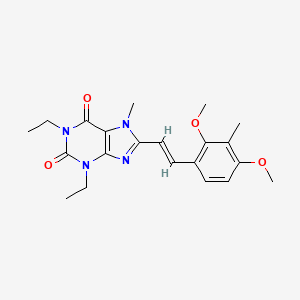

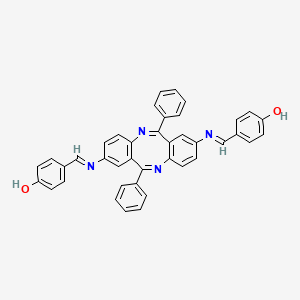
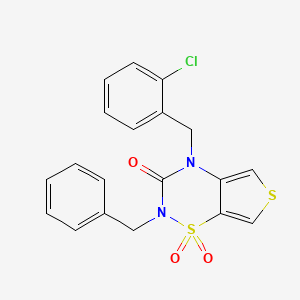
![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
